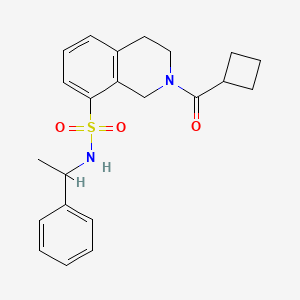

2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of THIQs often involves Pictet-Spengler condensation, a key synthetic strategy for constructing these heterocycles. For example, N-sulfonyl-β-phenethylamines can react with α-chloro-α-phenylseleno acetate/propionate esters under Lewis acid promotion to yield THIQ carboxylates with moderate to good yields. This method allows for varying degrees of diastereoselection using chiral sulfonamides or esters (Silveira, Bernardi, Braga, & Kaufman, 1999). Additionally, Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate has been employed in the synthesis of substituted THIQs, demonstrating the versatility of cyclization strategies in accessing these compounds (Bunce, Cain, & Cooper, 2012).

Molecular Structure Analysis

The molecular structure of THIQs is critical to their chemical behavior and biological activity. Advanced methods such as X-ray crystallography can be used to elucidate the structure of THIQ derivatives and their complexes, revealing the spatial arrangement of atoms and the geometry of the molecule. This structural information is crucial for understanding the interaction of THIQs with biological targets (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2003).

Chemical Reactions and Properties

THIQ derivatives undergo various chemical reactions, including Pummerer-type cyclization, which is a versatile method for constructing THIQs. This reaction can be enhanced by Lewis acids like boron trifluoride diethyl etherate, leading to cyclized products with potential pharmacological applications (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Radical cyclization of ene sulfonamides also provides a route to stable polycyclic imines, showcasing the chemical versatility of THIQ scaffolds (Zhang, Hay, Geib, & Curran, 2013).

Physical Properties Analysis

The physical properties of THIQ derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's formulation and delivery in potential therapeutic applications. While specific data on the physical properties of “2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide” might not be available, similar compounds within the THIQ family can offer insights into their physicochemical characteristics.

Chemical Properties Analysis

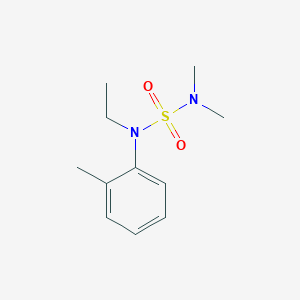

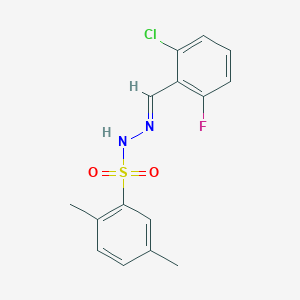

The chemical properties of THIQ derivatives, including reactivity, acidity/basicity, and the presence of functional groups, dictate their chemical behavior in biological systems and synthetic reactions. For instance, the sulfonamide group in THIQs can influence their binding to biological targets and their overall biological activity (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Scientific Research Applications

Pharmacological Applications

Sulfonamides, such as "2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide," are studied for their diverse pharmacological effects. For example, praziquantel, a related compound, is highly effective against S. haematobium infections, indicating the potential of sulfonamides in treating parasitic infections (Oyediran et al., 1981). Similarly, chloroquinoxaline sulfonamide (CQS) has shown activity against a variety of human solid tumors in phase I studies, suggesting the role of sulfonamides in cancer therapy (Rigas et al., 1992).

Metabolic and Detoxification Pathways

The metabolism of tetrahydroisoquinolines, a category that includes "2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide," involves complex pathways. A study highlighted the variability in the sulphation of 1,2,3,4-tetrahydroisoquinoline (TIQ) in the human liver and intestinal mucosa, underlining the importance of understanding individual differences in metabolism for drug safety and efficacy (Pacifici et al., 1997).

Environmental and Health Safety

Sulfonamides, due to their widespread use, also pose environmental concerns. A study on perfluorinated sulfonamides in indoor and outdoor air highlighted the occurrence and human exposure risks of sulfonamide compounds, emphasizing the need for monitoring and regulating environmental contamination (Shoeib et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(cyclobutanecarbonyl)-N-(1-phenylethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16(17-7-3-2-4-8-17)23-28(26,27)21-12-6-9-18-13-14-24(15-20(18)21)22(25)19-10-5-11-19/h2-4,6-9,12,16,19,23H,5,10-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMLMGSOBGZEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2CN(CC3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)